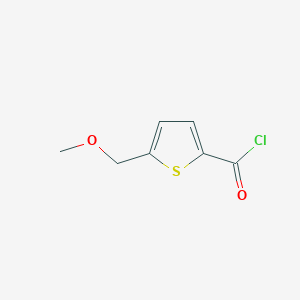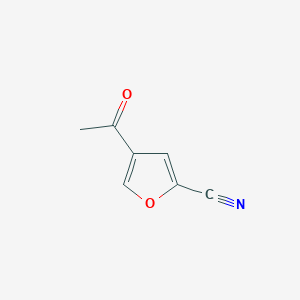
2-Furancarbonitrile, 4-acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarbonitrile, 4-acetyl-, also known as Furan-2-carbonitrile, is a heterocyclic organic compound that contains a furan ring and a nitrile functional group. It is a colorless to pale yellow liquid that has a fruity odor and is used in various research applications.
Wirkmechanismus
The mechanism of action of 2-Furancarbonitrile, 4-acetyl- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the nitrile functional group.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Furancarbonitrile, 4-acetyl-. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines in vitro. It has also been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Furancarbonitrile, 4-acetyl- in lab experiments is its availability and relatively low cost. However, its low yield and limited solubility in common solvents can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Furancarbonitrile, 4-acetyl-. One area of interest is its potential as a starting material for the synthesis of novel pharmaceutical compounds. Another area of interest is its potential as a building block for the synthesis of new materials and polymers. Additionally, further research is needed to fully understand its mechanism of action and its potential as an antimicrobial and anticancer agent.
In conclusion, 2-Furancarbonitrile, 4-acetyl- is a heterocyclic organic compound that has various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various research fields.
Synthesemethoden
The synthesis of 2-Furancarbonitrile, 4-acetyl- can be accomplished by reacting furfural with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, followed by a dehydration reaction to form the nitrile functional group. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-Furancarbonitrile, 4-acetyl- has been used in various research applications, including as a starting material for the synthesis of various pharmaceutical compounds, as a building block for the synthesis of polymers and materials, and as a reagent in organic synthesis. It has also been used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
133674-75-6 |
|---|---|
Produktname |
2-Furancarbonitrile, 4-acetyl- |
Molekularformel |
C7H5NO2 |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
4-acetylfuran-2-carbonitrile |
InChI |
InChI=1S/C7H5NO2/c1-5(9)6-2-7(3-8)10-4-6/h2,4H,1H3 |
InChI-Schlüssel |
OARTVFFTQMOHIN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC(=C1)C#N |
Kanonische SMILES |
CC(=O)C1=COC(=C1)C#N |
Synonyme |
2-Furancarbonitrile, 4-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
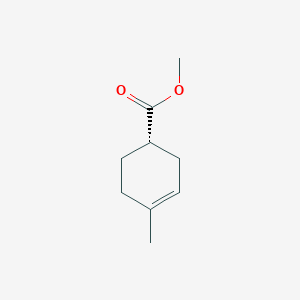
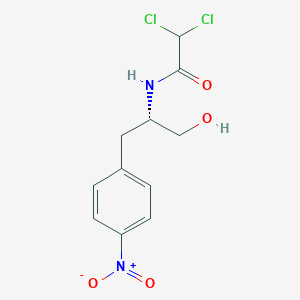
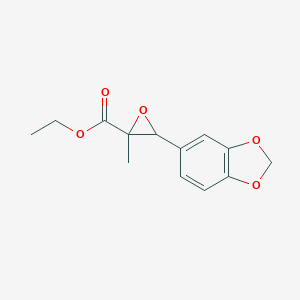
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)
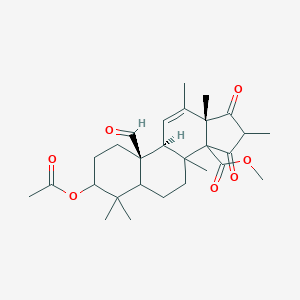
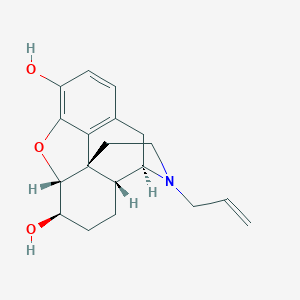
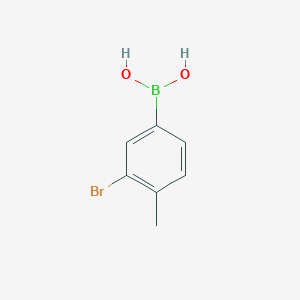
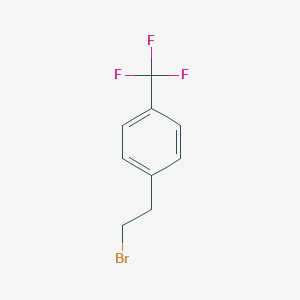
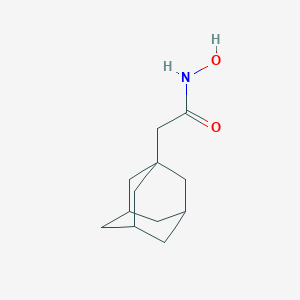
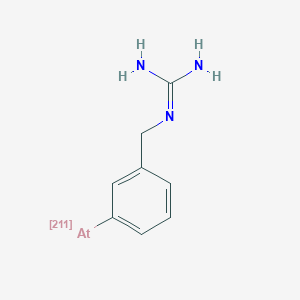
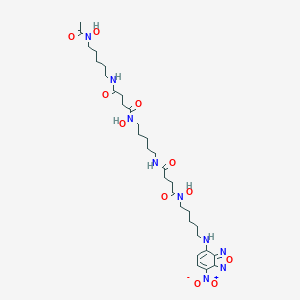
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
